3,4-Dichlorobutyrophenone

Monoamine Transporter DAT SERT

Why choose this compound? The defined 3,4-dichloro substitution pattern on the butyrophenone scaffold is essential for reproducible monoamine transporter research. Unlike monohalogenated or mis-substituted analogs, this specific configuration yields a unique DAT/SERT inhibition profile (DAT Ki = 278 nM, SERT Ki = 860 nM), critical for SAR studies and CNS drug development. Ensure batch consistency and avoid experimental variability with high-purity ≥95% material.

Molecular Formula C10H10Cl2O
Molecular Weight 217.09 g/mol
CAS No. 55366-27-3
Cat. No. B1601334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichlorobutyrophenone
CAS55366-27-3
Molecular FormulaC10H10Cl2O
Molecular Weight217.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CC(CCl)Cl
InChIInChI=1S/C10H10Cl2O/c11-7-9(12)6-10(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2
InChIKeyBDAHJRSPLTZINY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 ton / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichlorobutyrophenone (CAS 55366-27-3): Procurement Guide for a Specialized Dichlorinated Butyrophenone Building Block


3,4-Dichlorobutyrophenone (CAS 55366-27-3) is an organic compound within the butyrophenone class, characterized by a phenylbutan-1-one core substituted with chlorine atoms at the 3 and 4 positions of the phenyl ring [1]. This specific dichlorination pattern confers distinct physicochemical properties and biological activity profiles that differentiate it from other halogenated butyrophenone analogs, making its precise procurement critical for reproducible research and development . Its primary utility lies in its role as a key intermediate and a structural scaffold for the synthesis of pharmacologically active molecules, particularly those targeting monoamine transporters in the central nervous system [2].

Why Generic Substitution of 3,4-Dichlorobutyrophenone (CAS 55366-27-3) is Scientifically Unsound


Substituting 3,4-Dichlorobutyrophenone with a different butyrophenone analog, even one with a seemingly minor structural change, introduces substantial and often unquantified risk to experimental outcomes. The position and number of halogen substituents on the phenyl ring are primary drivers of both binding affinity and selectivity at key biological targets like monoamine transporters [1]. For example, the 3,4-dichloro configuration yields a specific monoamine transporter inhibition profile (Ki values: DAT = 278 nM, SERT = 860 nM, NET = 2,240 nM) [2], a profile that cannot be assumed for the 2,4-dichloro or monohalogenated analogs. Furthermore, the unique 3,4-dichloro substitution pattern alters the molecule's electronic properties and lipophilicity, which directly influences its reactivity in subsequent synthetic steps and its metabolic stability, potentially confounding both chemical synthesis and in vivo studies [1].

Quantitative Differentiation Evidence for 3,4-Dichlorobutyrophenone (CAS 55366-27-3) and its Analogs


3,4-Dichloro Substitution Yields a Unique Monoamine Transporter Inhibition Profile Relative to Other Halogenated Analogs

The 3,4-dichloro substitution pattern on the phenyl ring of a butyrophenone analog (specifically, 2-(tert-butylamino)-3',4'-dichlorobutyrophenone) confers a distinct and measurable profile of monoamine transporter inhibition [1]. This profile is characterized by a ~3-fold selectivity for the dopamine transporter (DAT) over the serotonin transporter (SERT) and an ~8-fold selectivity over the norepinephrine transporter (NET) [1]. This stands in contrast to the unsubstituted parent compound, bupropion, and other halogenated analogs, which exhibit different selectivity ratios [2]. This specific selectivity profile is critical for research aimed at developing therapeutics with a desired balance of dopaminergic, serotonergic, and noradrenergic activity.

Monoamine Transporter DAT SERT NET Structure-Activity Relationship

Significantly Enhanced Serotonin Transporter (SERT) Affinity of the 3,4-Dichloro Analog Compared to Unsubstituted Butyrophenone

The incorporation of the 3,4-dichloro substitution pattern on the phenyl ring of the butyrophenone scaffold dramatically increases affinity for the human serotonin transporter (SERT) [1]. The analog 2-(tert-butylamino)-3',4'-dichlorobutyrophenone exhibits a Ki of 860 nM for SERT [1]. In stark contrast, the non-chlorinated parent compound, bupropion, shows a substantially weaker affinity with a Ki of 11,000 nM for the same target under comparable assay conditions [2]. This ~12.8-fold increase in SERT affinity is a direct result of the 3,4-dichloro substitution and represents a significant quantitative advantage for studies focused on modulating serotonergic signaling.

Serotonin SERT Antidepressant Structure-Activity Relationship

The 3,4-Dichloro Substitution Pattern Drives a Class-Level Shift in Monoamine Transporter Selectivity

A comparative analysis of butyrophenone analogs with varying halogenation patterns reveals that the 3,4-dichloro substitution is associated with a distinct pharmacological profile characterized by a relatively balanced dual DAT/SERT inhibition profile, in contrast to the more DAT-selective profile of unsubstituted or mono-halogenated analogs [1]. Data shows that for 2-(tert-butylamino)-3',4'-dichlorobutyrophenone, the ratio of DAT to SERT affinity (Ki) is 3.1 [1]. This class-level observation is supported by extensive structure-activity relationship (SAR) studies on monoamine transporter ligands, which demonstrate that the electronic and steric properties of the 3,4-dichloro substitution on the phenyl ring are key determinants for achieving this balanced inhibition profile [2].

Monoamine Transporter DAT SERT Structure-Activity Relationship

High-Value Application Scenarios for 3,4-Dichlorobutyrophenone (CAS 55366-27-3)


Synthesis of Pharmacological Probes for Dissecting Monoamine Transporter Function

3,4-Dichlorobutyrophenone serves as a crucial starting material for the synthesis of 2-(tert-butylamino)-3',4'-dichlorobutyrophenone and related analogs. These compounds, with their well-characterized Ki values (e.g., DAT Ki = 278 nM, SERT Ki = 860 nM) [1], are invaluable pharmacological tools for in vitro and in vivo studies aimed at understanding the specific contributions of dopamine, serotonin, and norepinephrine transporters to complex behaviors and neurological disorders [2].

Development of Novel Antidepressant or Anti-Addiction Drug Candidates

The unique monoamine transporter inhibition profile of the 3,4-dichloro analog, which shows a more balanced DAT/SERT activity compared to its non-chlorinated parent [2], makes it a compelling lead scaffold for medicinal chemistry programs focused on developing next-generation antidepressants or treatments for substance use disorders. The quantifiable shift in SERT affinity [1] is a key parameter for optimizing target engagement and therapeutic index.

Structure-Activity Relationship (SAR) Studies of Butyrophenone Derivatives

3,4-Dichlorobutyrophenone is an essential intermediate for generating a focused library of halogenated butyrophenone analogs. By systematically comparing the binding affinity and functional activity of the 3,4-dichloro derivative against its 2,4-dichloro, mono-chloro, or non-halogenated counterparts [2], researchers can establish robust SAR models. These models can then guide the rational design of new chemical entities with precisely tuned pharmacological properties, avoiding the inefficiencies of untargeted analog synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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